molecular formula C10H20ClNO3 B6201049 ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride CAS No. 2694734-61-5

ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride

Cat. No.: B6201049
CAS No.: 2694734-61-5
M. Wt: 237.72 g/mol
InChI Key: XAYWCWWUSQNZPX-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a 4-ethoxy substituent and an ethyl carboxylate ester at the 4-position of the piperidine ring, with a hydrochloride counterion enhancing its solubility. This compound is structurally significant in medicinal chemistry, often serving as an intermediate in the synthesis of pharmaceuticals or bioactive molecules. Its piperidine core is a common motif in drug design due to its conformational flexibility and ability to interact with biological targets .

Properties

CAS No.

2694734-61-5

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

ethyl 4-ethoxypiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-3-13-9(12)10(14-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H

InChI Key

XAYWCWWUSQNZPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)OCC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-ethoxypiperidine-4-carboxylic acid (10 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (40 mmol) is added dropwise to minimize exothermic side reactions. The mixture is refluxed for 48 hours, during which the carboxylic acid undergoes protonation by SOCl₂, followed by nucleophilic attack by ethanol to form the ester. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via extraction with ethyl acetate and aqueous sodium hydroxide (10% w/v). The organic layer is dried over anhydrous Na₂SO₄, concentrated, and treated with hydrochloric acid to yield the hydrochloride salt.

Key Data:

ParameterValue
Starting Material4-Ethoxypiperidine-4-carboxylic acid
CatalystThionyl chloride (SOCl₂)
SolventAbsolute ethanol
Reaction TemperatureReflux (78°C)
Reaction Time48 hours
Yield89–94% (theoretical)

This method’s efficacy hinges on the stability of the ethoxy group under acidic conditions. Prolonged reflux may risk cleavage of the ether linkage, necessitating careful monitoring.

Oxidation-Reduction Cascade from Pyridine Precursors

A patent-pending approach for 4-methylpiperidine-2-carboxylate hydrochloride synthesis offers a template for adapting oxidation-reduction sequences to introduce the ethoxy group. The method involves:

Oxidation of 4-Ethoxy-2-Cyanopyridine

4-Ethoxy-2-cyanopyridine is treated with hydrogen peroxide (H₂O₂) in the presence of phosphomolybdic acid (H₃PMo₁₂O₄₀), which enhances H₂O₂’s oxidative capacity. This step converts the nitrile group to a carboxylic acid, forming 4-ethoxy-2-picolinic acid.

Reaction Conditions:

  • Catalyst: Phosphomolybdic acid (5 wt%)

  • Oxidant: 30% H₂O₂ (2.5 equiv)

  • Temperature: 70–80°C

  • Time: 4–8 hours

  • Yield: 90–92%

Reduction to Piperidine Derivatives

The oxidized intermediate is dissolved in methanol and subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) and ammonium formate as a hydrogen donor. This step reduces the pyridine ring to piperidine while preserving the ethoxy and carboxylate groups.

Optimized Parameters:

ParameterValue
Catalyst Loading10% Pd/C (30–50 wt%)
Hydrogen SourceAmmonium formate (5–30 equiv)
Temperature30–50°C
Time4–20 hours
Yield76–79%

The final hydrochloride salt is obtained by treating the free base with concentrated HCl, followed by recrystallization from ethanol/ethyl acetate.

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride, a resolution-based strategy is proposed, inspired by the synthesis of (2R,4R)-4-methylpiperidine-2-ethyl formate.

Hydrolysis and Esterification

4-Ethoxy-2-cyanopiperidine undergoes acidic hydrolysis (6N HCl, reflux) to yield 4-ethoxypiperidine-4-carboxylic acid hydrochloride. Subsequent esterification with ethanol and SOCl₂ produces the ethyl ester.

Critical Steps:

  • Hydrolysis: 6N HCl, 4–6 hours, 90–95% conversion.

  • Esterification: SOCl₂ (1.2 equiv), ethanol (4–6 vol), 85–90% yield.

Diastereomeric Resolution

The racemic ethyl ester is treated with L-tartaric acid in methyl tert-butyl ether/ethanol to isolate the desired enantiomer. The tartrate salt is filtered, and the free base is regenerated using NaOH.

Resolution Data:

ParameterValue
Resolving AgentL-Tartaric acid (1.0 equiv)
Solvent SystemMTBE/ethanol (3:1 v/v)
Enantiomeric Excess (ee)≥98%
Overall Yield65–70%

Comparative Analysis of Methodologies

The table below evaluates the three methods based on scalability, yield, and complexity:

MethodYield (%)ScalabilityEquipment NeedsStereoselectivity
Direct Esterification89–94HighStandardNone
Oxidation-Reduction76–79ModerateHigh-pressureNone
Chiral Resolution65–70LowSpecialized≥98% ee

Mechanistic Considerations and Challenges

Stability of the Ethoxy Group

The ethoxy substituent’s susceptibility to acidic or oxidative conditions necessitates judicious selection of reaction media. For instance, SOCl₂-mediated esterification requires anhydrous conditions to prevent ether cleavage. Similarly, hydrogen peroxide concentrations above 30% may degrade the ethoxy moiety during oxidation.

Catalyst Selection in Reduction Steps

Pd/C catalyzes pyridine reduction efficiently but may over-hydrogenate the ethoxy group if reaction times exceed 20 hours. Substituting Pd/C with PtO₂ or Raney nickel could mitigate this risk, though at the expense of reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various piperidine derivatives, which are crucial in drug development. Piperidine compounds are known for their therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects. Notably, derivatives of ethyl 4-ethoxypiperidine-4-carboxylate have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study: Synthesis of Novel Antidepressants
A study demonstrated the synthesis of novel antidepressant candidates through the modification of ethyl 4-ethoxypiperidine-4-carboxylate derivatives. The synthesized compounds exhibited significant binding affinity to serotonin receptors, indicating potential efficacy in treating depression .

Applications in Organic Chemistry

3.1 Synthetic Intermediates

As a versatile building block, this compound serves as a precursor for synthesizing more complex organic molecules. Its functional groups can be easily modified to create derivatives with enhanced biological activity.

Case Study: Synthesis of Chiral Compounds
Research has shown that modifications of this compound can lead to the development of chiral intermediates used in the synthesis of enantiomerically pure drugs, which are essential for pharmacological efficacy and safety .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.

Toxicity Assessment
Toxicological studies indicate that while the compound exhibits low toxicity levels at therapeutic doses, further studies are necessary to evaluate long-term effects and potential interactions with other drugs .

Mechanism of Action

The mechanism of action of ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways involved in cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three primary analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 4-Position CAS Number Molecular Weight (g/mol) Melting Point (°C) Pharmacological Activity
Ethyl 4-ethoxypiperidine-4-carboxylate HCl Ethoxy Not Provided ~247.7 (Calculated*) No Data Intermediate/Research
Ethyl 4-methylpiperidine-4-carboxylate HCl Methyl 225240-71-1 ~233.7 (Calculated*) No Data Research/Industrial
Ethyl 4-phenylpiperidine-4-carboxylate HCl Phenyl 24465-45-0 269.77 No Data Opioid Analogue (e.g., Normeperidine)
Ethyl 4-piperidone-3-carboxylate HCl Ketone (3-position) 4644-61-5 207.66 172–175 Synthetic Intermediate

*Molecular weights calculated based on formula C₉H₁₈ClNO₂ (methyl) and C₁₀H₂₀ClNO₃ (ethoxy).

Key Observations:

The phenyl group in Ethyl 4-phenylpiperidine-4-carboxylate HCl (normeperidine) confers aromaticity, enabling interactions with opioid receptors, as seen in its structural similarity to meperidine (Demerol®) . The ketone in Ethyl 4-piperidone-3-carboxylate HCl alters reactivity, making it a precursor for further functionalization (e.g., reductive amination) .

Physicochemical Properties :

  • The hydrochloride salt form ensures enhanced water solubility across all analogues, critical for bioavailability in pharmaceutical applications.
  • Melting points are only reported for Ethyl 4-piperidone-3-carboxylate HCl (172–175°C), likely due to crystalline stability from the ketone group .

The target compound and methyl analogue lack reported bioactivity, suggesting their primary use as synthetic intermediates .

Biological Activity

Ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H19_{19}NO3_3
  • Molecular Weight : Approximately 201.27 g/mol
  • SMILES Notation : CCOC(=O)C1(CCNCC1)OCC
  • InChIKey : DQGNQRKDGZCVJO-UHFFFAOYSA-N

The compound features a piperidine ring, which is a six-membered nitrogen-containing ring, and an ethoxy group that contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. A study highlighted the potential of similar piperidine derivatives to act against various bacterial strains, suggesting that this compound may also possess similar properties .

Antiproliferative Effects

A significant area of interest is the antiproliferative effects of this compound. In vitro studies have shown that derivatives of piperidine can inhibit the growth of cancer cell lines. For instance, derivatives with modifications at the 4-position have been reported to exhibit selective cytotoxicity against certain tumor cells .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Absorption : High potential for intestinal absorption due to favorable lipophilicity.
  • Blood-Brain Barrier (BBB) : Likely permeable, which is significant for central nervous system (CNS) applications.
  • Metabolism : May undergo hepatic metabolism; however, specific metabolic pathways require further investigation.

Case Study 1: Antimicrobial Efficacy

In a comparative study on various piperidine derivatives, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibitory effect, suggesting potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A recent investigation into the antiproliferative properties of this compound demonstrated significant cytotoxic effects on lung cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response that warrants further exploration into its mechanism of action .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 4-Methylpiperidine-4-Carboxylate2252400.98Contains methyl substitution at position four
Ethyl Piperidine-4-Carboxylate1476360.97Lacks ethoxy group
Ethyl Quinuclidine-4-Carboxylate227660.95Contains a quinuclidine ring structure

This table highlights how structural variations influence the biological activities of these compounds.

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